molecular formula C7H7NO3 B1676304 Mesalamine CAS No. 89-57-6

Mesalamine

Cat. No. B1676304
CAS RN: 89-57-6
M. Wt: 153.14 g/mol
InChI Key: KBOPZPXVLCULAV-UHFFFAOYSA-N
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Patent
US04835180

Procedure details

was prepared in quantitative yield from 40.0 g (0.24 mol) of methyl-5-aminosalicylate, 32.0 g (0.26 mol) of N,N-dimethylaniline and 46.5 g (0.22 mol) of 6-bromohexanoyl chloride according to the procedure of Example 9, part a. The methyl 5-aminosalicylate was obtained by Fischer esterification of 5-aminosalicylic acid. The product was not recrystallized, but was obtained directly from trituration in 1N HCl, mp 100°-102° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:5](=[CH:7][CH:8]=[C:9]([NH2:11])[CH:10]=1)[OH:6].CN(C)C1C=CC=CC=1.[Br:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28](Cl)=[O:29]>>[Br:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([NH:11][C:9]1[CH:8]=[CH:7][C:5]([OH:6])=[C:4]([CH:10]=1)[C:3]([O:2][CH3:1])=[O:12])=[O:29].[NH2:11][C:9]1[CH:10]=[C:4]([C:3]([OH:12])=[O:2])[C:5]([OH:6])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC(C=1C(O)=CC=C(C1)N)=O
Name
Quantity
32 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
46.5 g
Type
reactant
Smiles
BrCCCCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(=O)NC=1C=CC(=C(C(=O)OC)C1)O
Name
Type
product
Smiles
NC1=CC=C(C(C(=O)O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.